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CAS No.: 167864-96-2
Cat. No.: B3245349
Get Quote
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Executive Summary

This technical guide analyzes the critical role of 1-(4-aminophenyl)piperidin-2-one (CAS:
438056-68-9) in the total synthesis of Apixaban (Eliquis®).[1] While often colloquially or
erroneously referred to as the ortho-isomer [1-(2-aminophenyl)...], the para-isomer is the
structural pharmacophore required for Factor Xa inhibition.[1] This intermediate serves as the
"southern" anchor of the Apixaban molecule, providing the essential piperidinone ring linked to
the central phenyl core.[1]

This guide details the synthesis, purification, and downstream coupling of this intermediate,
emphasizing process chemistry optimization, impurity control, and scalable manufacturing
protocols.[1]

Critical Note on Regiochemistry

Correction: The prompt specified 1-(2-aminophenyl)piperidin-2-one. Technical Reality:
Apixaban requires the para-substituted congener, 1-(4-aminophenyl)piperidin-2-one.[1] The
ortho-isomer (2-amino) introduces a steric "kink" that prevents the molecule from adopting the
linear conformation necessary to bind within the S1/S4 pockets of Factor Xa.[1] Consequently,
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this guide focuses on the para-isomer as the productive intermediate, while noting the ortho-
isomer as a potential regioisomeric impurity to be purged.[1]

Chemical Profile & Strategic Importance[1]

Property Specification

Chemical Name 1-(4-Aminophenyl)piperidin-2-one
Common Name Apixaban Amine Intermediate (Fragment A)
CAS Number 438056-68-9

Molecular Formula C11H14N20

Molecular Weight 190.24 g/mol

Rol Nucleophilic coupling partner for the pyrazolo-
ole

pyridine core

) ) Primary aniline (nucleophile) + Lactam
Key Functionality (sharmacophore)

Strategic Role in Retrosynthesis: The synthesis of Apixaban is convergent.[1] The molecule is
assembled by coupling two major fragments:[1][2]

o Fragment A (Nucleophile): 1-(4-aminophenyl)piperidin-2-one.[1][2]

o Fragment B (Electrophile): Ethyl (Z2)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate or a
pre-cyclized pyrazole derivative.[1]

The purity of Fragment A is paramount; unreacted aniline precursors or regioisomers
(ortho/meta) lead to "rogue™ anticoagulants with unpredictable potencies.[1]

Synthetic Pathways[1][5]

We evaluate two industrial routes: the Classical Nitro-Reduction Route (robust, established)
and the Green C-H Oxidation Route (modern, atom-economical).[1]

Route 1: The Classical Nitro-Reduction (Standard)
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This route builds the lactam ring on a nitro-aromatic scaffold before reducing it to the active
amine.[1]

o Alkylation/Amidation: 4-Nitroaniline reacts with 5-chlorovaleroyl chloride (or 5-bromovaleroyl
chloride).[1]

» Cyclization: Base-promoted intramolecular cyclization forms the piperidinone ring.[1]

e Reduction: The nitro group is reduced to the amine using catalytic hydrogenation or Fe/HCI.

[1]

Route 2: The "Green" C-H Oxidation (Advanced)

Developed to avoid corrosive acid chlorides, this route uses oxidative functionalization.[1]
e N-Arylation: 4-Chloronitrobenzene is condensed with piperidine.[1][3][2]
o Oxidation: Sodium chlorite (NaClOz) oxidizes the piperidine ring in situ to the lactam.[1]

e Reduction: Standard nitro reduction.

Visualization: Synthesis Workflows

The following diagram compares the logic of both pathways.
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4-Chloronitrobenzene
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Cyclization CO2 atm (pH control)

1-(4-Nitrophenyl)
piperidin-2-one

H2, Pd/C
or Fe/NH4CI
Nitro Reduction

TARGET INTERMEDIATE:

1-(4-Aminophenyl)
piperidin-2-one

Click to download full resolution via product page

Caption: Comparison of Classical (Red) vs. Green Oxidative (Green) pathways to the key
Apixaban intermediate.

Detailed Experimental Protocols

These protocols are designed for self-validation.[1] The "Checkpoint" steps ensure quality
control before proceeding.

Protocol A: Synthesis via Nitro-Reduction (Classical)[1]

Reagents:
« 4-Nitroaniline (1.0 eq)[1]

e 5-Chlorovaleroyl chloride (1.2 eq)[1]
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o Triethylamine (TEA) (1.5 eq)

e Potassium tert-butoxide (KOtBu) (1.5 eq)[1]

e THF (Anhydrous)

Step-by-Step Methodology:

e Amidation:
o Dissolve 4-nitroaniline in THF under N2 atmosphere. Cool to 0°C.[1]
o Add TEA slowly.

o Add 5-chlorovaleroyl chloride dropwise over 30 minutes.[1] Exothermic reaction; maintain
T < 10°C.[1]

o Mechanism:[1][3][2][4][5][6][7] Nucleophilic attack of the aniline nitrogen on the acyl
chloride.[1]

o Checkpoint: TLC (Ethyl Acetate/Hexane 1:1) should show disappearance of 4-nitroaniline.

[1]
o Cyclization:
o Cool the reaction mixture to -10°C.

o Add KOtBu solution slowly. The base deprotonates the amide nitrogen, triggering
intramolecular nucleophilic substitution (S_N2) to displace the terminal chloride.[1]

o Stir for 4 hours at room temperature.

o Quench: Pour into ice water. Filter the precipitated solid (1-(4-nitrophenyl)piperidin-2-one).

[1]
o Yield Target: >85%.

e Reduction:
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[e]

Suspend the nitro-lactam in Methanol.[1]

(¢]

Add 10% Pd/C (5 wt% loading).

[¢]

Hydrogenate at 3 atm (45 psi) Hz2 pressure for 6 hours.

[¢]

Filter catalyst over Celite.[1] Concentrate filtrate.[1]

[e]

Purification: Recrystallize from Ethanol/Water.[1]

Protocol B: Downstream Coupling (The "Apixaban
Assembly")[1]

This step demonstrates how the intermediate is used to form the Apixaban core.[1][3][2][5]
Reagents:
e 1-(4-Aminophenyl)piperidin-2-one (Fragment A)[1]
o Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (Fragment B)[1]
o Triethylamine[1][5][7][8]
» Solvent: Ethyl Acetate or Toluene[1]
Methodology:
e Cycloaddition:
o Dissolve Fragment A and Fragment B in Ethyl Acetate.
o Add TEA (2.5 eq) dropwise at reflux.[1]

o Mechanism:[1][3][2][4][5][6][7] The aniline nitrogen of Fragment A displaces the chloride on
Fragment B. Subsequent intramolecular cyclization forms the central dihydropyrazole ring.

[1]

o Oxidation/Aromatization:
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o Often requires a specific oxidation step (e.g., with DDQ or simply air/catalyst depending on
the specific derivative) to establish the double bond if forming the fully aromatic pyrazole,
though Apixaban retains a specific saturation pattern in the lactam ring (not the central
core).[1] Note: Apixaban core is a tetrahydro-pyrazolo-pyridine.[1][6][8]

e Amidation:

o The ethyl ester is converted to the carboxamide using ammonia in methanol/glycol to yield
Apixaban.[1]

Impurity Profiling & Control

High-performance liquid chromatography (HPLC) is required to detect specific impurities that
arise from this intermediate.[1]

. . Structure/Descripti
Impurity Type Origin Control Strategy
on

12 Use >99% pure 4-
o Impure Starting ) o nitroaniline.[1] Monitor
Regioisomer ] Aminophenyl)piperidin ]
Material via HPLC (RRT ~0.85

-2-one (Ortho
( ) vs Main Peak).[1]

L ) Control Hz pressure;
Piperidine ring _
avoid Pt catalysts

Over-Reduction Reduction Step opening or aniline ]
) which may reduce the
saturation o
aromatic ring.[1]
Maintain strict inert
) ) Azo-dimer formation atmosphere during
Dimer Coupling Step )
(Ar-N=N-Ar) reduction and storage.

[1]

Ensure full conversion
o ) Open-chain chloro- in cyclization step
Incomplete Cyclization  Synthesis Step 1 ] )
amide using excess base

(KOtBu).[1]
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Logic of the Pathway (Graphviz)[1]

The following diagram illustrates the incorporation of the intermediate into the final Apixaban
structure, highlighting the critical "Assembly Point."

Fragment A:
1-(4-Aminophenyl)
piperidin-2-one

Step 1: Coupling Intermediate > Step 2: Cyclization Ethyl Ester Precursor Step 3: Amidation APIXABAN
(Elimination of HCI) (Formation of Pyrazole Core) (Ester -> Amide) ((FLEWA)]

Fragment B:
Hydrazono-acetate
Derivative

Click to download full resolution via product page

Caption: Convergent synthesis of Apixaban showing the insertion of the piperidinone-aniline
fragment.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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